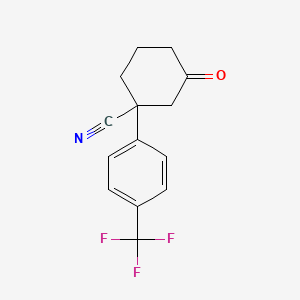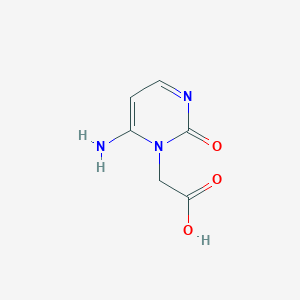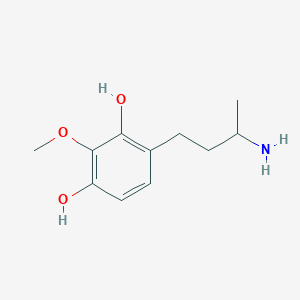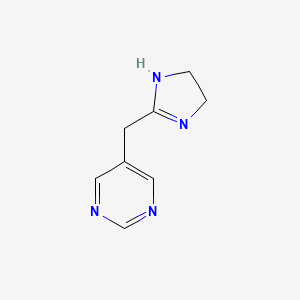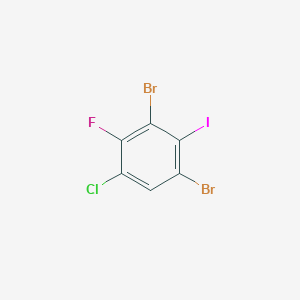
4-Chloro-2,6-dibromo-3-fluoroiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dibromo-3-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.24 g/mol . This compound is characterized by the presence of multiple halogen atoms, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 4-Chloro-2,6-dibromo-3-fluoroiodobenzene typically involves halogenation reactions. One common method is the stepwise halogenation of benzene derivatives, where each halogen is introduced under specific conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe), while chlorination can be done using chlorine (Cl2) in the presence of a Lewis acid such as aluminum chloride (AlCl3). Fluorination and iodination are often carried out using reagents like fluorine gas (F2) and iodine (I2) under controlled conditions .
Chemical Reactions Analysis
4-Chloro-2,6-dibromo-3-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, a nucleophilic substitution reaction with sodium methoxide (NaOCH3) can replace a halogen with a methoxy group.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms under specific conditions.
Scientific Research Applications
4-Chloro-2,6-dibromo-3-fluoroiodobenzene is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dibromo-3-fluoroiodobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
4-Chloro-2,6-dibromo-3-fluoroiodobenzene can be compared with other polyhalogenated benzene derivatives, such as:
3-Chloro-4-fluoroiodobenzene: This compound has a similar structure but lacks the bromine atoms, making it less reactive in certain chemical reactions.
4-Fluoroiodobenzene: This compound contains only fluorine and iodine atoms, making it useful in different types of cross-coupling reactions.
3-Chloro-2,4-dibromo-6-fluoroiodobenzene: This compound has a similar halogenation pattern and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1160574-60-6 |
|---|---|
Molecular Formula |
C6HBr2ClFI |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
1,3-dibromo-5-chloro-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBr2ClFI/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChI Key |
BBBUPVJJGFTMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
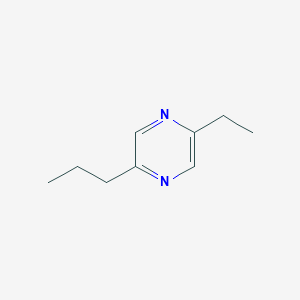
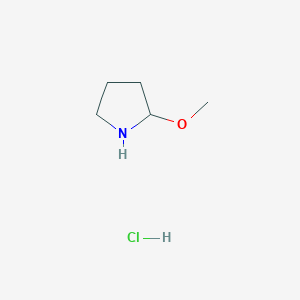
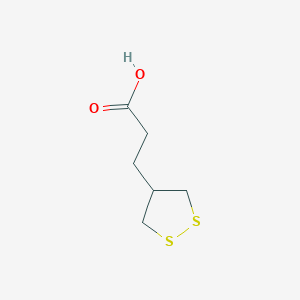
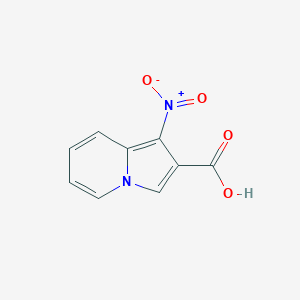
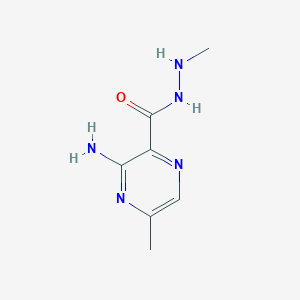
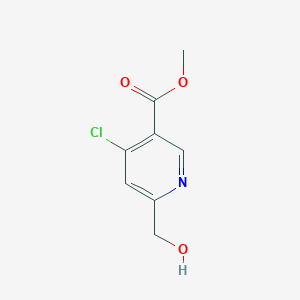
![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
